N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide is a chemical compound with the molecular formula C14H10Cl2N2O2 and a molecular weight of 309.154 g/mol . This compound is known for its unique structure, which includes an aminocarbonyl group attached to a phenyl ring, and two chlorine atoms attached to a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 4-aminobenzoic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The reaction can be represented as follows:
4-aminobenzoic acid+2,4-dichlorobenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The aminocarbonyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution Products: N-[4-(aminocarbonyl)phenyl]-2,4-diaminobenzamide.
Oxidation Products: 4-aminobenzoic acid, 2,4-dichlorobenzoic acid.
Reduction Products: 4-aminobenzylamine, 2,4-dichlorobenzylamine.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminocarbonyl)phenyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of chlorine atoms.
N-[4-(aminocarbonyl)phenyl]-2,4-diaminobenzamide: Similar structure but with amino groups instead of chlorine atoms.
Uniqueness
N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide is unique due to the presence of both aminocarbonyl and dichlorobenzamide moieties, which confer distinct chemical reactivity and biological activity. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its analogs .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-3-6-11(12(16)7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZYYUOMVKNKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310457-06-8 |
Source
|
Record name | N-(4-(AMINOCARBONYL)PHENYL)-2,4-DICHLOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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